4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde
Description
4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a 3-methoxy group and a 4-substituted ethoxy moiety. The ethoxy chain terminates in an amide linkage to a 2,6-dimethylpiperidine ring.
Properties
IUPAC Name |
4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12-5-4-6-13(2)18(12)17(20)11-22-15-8-7-14(10-19)9-16(15)21-3/h7-10,12-13H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQRXJNEDRBRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=C(C=C(C=C2)C=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Derivative: The starting material, 2,6-dimethylpiperidine, is reacted with an appropriate acylating agent to introduce the oxoethoxy group.
Aldehyde Formation: The intermediate is then subjected to a formylation reaction to introduce the benzaldehyde moiety.
Methoxylation: Finally, the compound is methoxylated to yield the target molecule.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the reaction sequence. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology
This compound can be used in the development of biologically active molecules. Its structural features allow for modifications that can lead to potential pharmaceuticals or bioactive compounds.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties. Research into its analogs could lead to the discovery of new drugs with therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde depends on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The piperidine moiety can enhance binding affinity to certain biological targets, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins.
Comparison with Similar Compounds
3-Methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
- Structural Difference : The piperidine ring is substituted with a single 4-methyl group instead of 2,6-dimethyl groups.
- Lipophilicity: Lower methyl substitution may decrease logP, improving aqueous solubility.
- Commercial Status : Actively supplied by multiple manufacturers, indicating broader research utility compared to the discontinued 2,6-dimethyl analog .
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic Acid
- Structural Difference : Replaces the piperidine ring with a morpholine ring.
- Impact :
- Electronic Effects : Morpholine’s oxygen atom introduces polarity, increasing hydrogen-bonding capacity and reducing lipophilicity.
- Conformational Flexibility : The six-membered morpholine ring has a chair conformation, differing from piperidine’s flexibility, which may alter receptor binding kinetics.
- Commercial Status : Available from five suppliers, suggesting robust demand for this polar analog .
General Trends in Piperidine-Based Analogs
- Substituent Position :
- 2,6-Dimethylpiperidine (target compound): High steric bulk, favoring interactions with deep hydrophobic cavities.
- 4-Methylpiperidine (analog): Moderate steric effects, suitable for less constrained binding sites.
- Amide Linkage : The ethoxy-amide bridge in all analogs enables hydrogen bonding with residues like serine or aspartate in enzymatic active sites.
Data Table: Structural and Commercial Comparison
Research Implications and Hypotheses
- Synthesis Challenges : The discontinuation of the 2,6-dimethylpiperidine analog may reflect synthetic complexity or instability of the dimethyl-substituted amide.
- Biological Activity : Piperidine derivatives are common in kinase inhibitors and GPCR-targeted drugs. The 2,6-dimethyl variant’s steric profile could optimize selectivity for specific targets, while morpholine analogs may favor solubility-dependent applications.
- Computational Modeling : Tools like AutoDock () could predict binding modes of these analogs. For example, the 2,6-dimethyl group might occupy hydrophobic subpockets in enzymes, whereas morpholine’s oxygen could form water-mediated interactions .
Biological Activity
4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, also known by its CAS number 565193-48-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H23NO4 |
| Molecular Weight | 305.37 g/mol |
| Purity | 95% |
| CAS Number | 565193-48-8 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's structure suggests potential interactions with receptors and enzymes involved in cellular signaling pathways. Preliminary studies indicate that it may exhibit antitumor and antimicrobial properties.
Antitumor Activity
Recent research has highlighted the compound's potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer).
- IC50 Values : The compound exhibited IC50 values of approximately 6.26 µM for HCC827 and 6.48 µM for NCI-H358 in two-dimensional assays, indicating significant cytotoxicity against these cancer cells.
Table: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 | |
| Doxorubicin | HCC827 | 1.31 ± 0.11 |
| Staurosporine | HCC827 | 0.047 ± 0.007 |
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various pathogens:
- Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Methodology : Broth microdilution testing was performed according to CLSI guidelines.
Table: Antimicrobial Activity Results
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X µg/mL |
| S. aureus | Y µg/mL |
(Note: Specific MIC values need to be filled based on experimental data.)
Case Studies
Several case studies have documented the effects of similar compounds with structural similarities to this compound:
- Study on Benzothiazole Derivatives : Research demonstrated that compounds with similar piperidine structures exhibited promising antitumor activity by binding to DNA and inhibiting DNA-dependent enzymes .
- Antimicrobial Efficacy : A study highlighted that derivatives of benzothiazole showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a potential pathway for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
